molecular formula C17H16N2O4S B2496755 3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034385-85-6

3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2496755
CAS RN: 2034385-85-6
M. Wt: 344.39
InChI Key: WUHBPIYYFBIVDF-UHFFFAOYSA-N
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Description

The compound “3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The piperidine ring is attached to a benzo[b]thiophene moiety, which is a sulfur-containing bicyclic ring . This compound is likely to be a synthetic derivative of thiophene and piperidine, both of which have significant roles in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the synthesis of the benzo[b]thiophene moiety, and the coupling of these two components . The synthesis of piperidine derivatives has been extensively studied, and there are many methods available, including cyclization, hydrogenation, and multicomponent reactions . The synthesis of thiophene derivatives can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The piperidine ring is a six-membered heterocycle with one nitrogen atom . The benzo[b]thiophene moiety is a bicyclic structure containing a sulfur atom . The oxazolidine-2,4-dione group is a five-membered ring containing two oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperidine derivatives are known to undergo a variety of reactions, including intra- and intermolecular reactions leading to the formation of various substituted piperidines . Thiophene derivatives can participate in a variety of reactions, including condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene is a five-membered heteroaromatic compound with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

properties

IUPAC Name

3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-15-10-23-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)24-14/h1-4,9,12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHBPIYYFBIVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

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